molecular formula C23H20N4O4 B2794439 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,5-dimethylphenyl)acetamide CAS No. 1242926-21-1

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,5-dimethylphenyl)acetamide

Cat. No. B2794439
CAS RN: 1242926-21-1
M. Wt: 416.437
InChI Key: BXBZLJFASKTQFE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of the compound is C23H18N4O6 . Its structure consists of a pyrazolo[1,5-a]pyrazine core fused with a 1,3-benzodioxole ring. The presence of an acetamide group and a 2,5-dimethylphenyl substituent adds complexity. The compound’s three-dimensional arrangement influences its properties and interactions with biological systems .

Scientific Research Applications

Potential Antipsychotic Agents

Compounds structurally related to 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have been explored for their potential antipsychotic properties. One such study involved synthesizing and evaluating a series of these compounds, focusing on their behavioral effects in animal models and their interaction (or lack thereof) with D2 dopamine receptors. This research is significant because it identifies a novel approach to antipsychotic drug design that avoids the dopamine pathway, potentially reducing side effects associated with traditional antipsychotics (Wise et al., 1987).

Anticonvulsant Activity

The synthesis and evaluation of N-phenylacetamide, N-phenylpropanamide, and N-benzylamide derivatives incorporating 5-membered heterocyclic rings (e.g., pyrazole) have been conducted to assess their anticonvulsant activity. This research highlights the importance of heterocyclic rings in enhancing anticonvulsant properties, providing a pathway for developing new therapeutic agents for seizure disorders (Tarikogullari et al., 2010).

Anti-inflammatory and Antimicrobial Activities

Research into N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives has shown significant anti-inflammatory and antimicrobial activities. Such studies are crucial for the development of new drugs that can effectively treat inflammation and microbial infections (Sunder & Maleraju, 2013).

Antioxidant Properties

The exploration of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides has revealed moderate to significant radical scavenging activity, indicating potential antioxidant applications. Such compounds could be valuable in preventing oxidative stress-related diseases (Ahmad et al., 2012).

properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-14-3-4-15(2)17(9-14)24-22(28)12-26-7-8-27-19(23(26)29)11-18(25-27)16-5-6-20-21(10-16)31-13-30-20/h3-11H,12-13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBZLJFASKTQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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